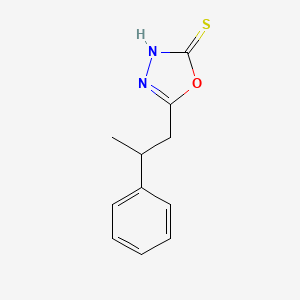

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol

説明

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

S-Alkylation and S-Arylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or esters to form thioether derivatives. This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with a weak base (e.g., NaH) to deprotonate the thiol.

Example Reactions:

*Structural analog used for extrapolation.

Mechanism : Deprotonation of the thiol generates a thiolate ion, which attacks the electrophilic carbon of the alkyl/aryl halide, forming a C–S bond .

Mannich Base Formation

The thiol participates in Mannich reactions with primary/secondary amines and formaldehyde to generate aminomethyl derivatives. These derivatives are pharmacologically relevant due to enhanced bioavailability.

Example Reaction:

| Substrate | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Piperidine | Formaldehyde, EtOH, reflux, 3 h | 3-((Piperidin-1-yl)methyl)-5-(2-phenylpropyl)-1,3,4-oxadiazole-2-thiol | 87% |

Key Data :

- FT-IR : C=S stretch at 1,318 cm⁻¹ confirms retention of the thione tautomer post-reaction .

- 1H-NMR : δ 5.11 ppm (–CH₂–N–) validates Mannich base formation .

Nucleophilic Substitution at Oxadiazole Ring

The oxadiazole ring’s electron-deficient nature permits nucleophilic aromatic substitution (NAS) at the 5-position, though reactivity is modulated by the 2-phenylpropyl substituent.

Example Reaction:

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Hydrazine hydrate | EtOH, reflux, 12 h | 2-((5-(2-Phenylpropyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | 55% |

Mechanism : Hydrazine attacks the electrophilic carbon adjacent to the oxadiazole nitrogen, displacing the thiol group .

Cycloaddition and Heterocycle Formation

The thiol group facilitates cyclization reactions to form fused heterocycles, such as triazoles or thiadiazoles, under oxidative or thermal conditions.

Example Reaction:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | CS₂, KOH | EtOH, reflux, 8 h | 5-(2-Phenylpropyl)-1,3,4-oxadiazolo[3,2-b] thiadiazole | 48% |

Key Insight : Cyclization enhances π-conjugation, as evidenced by UV-Vis λ<sub>max</sub> shifts .

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol and thione tautomers, influencing its reactivity. The thione form predominates in polar solvents (e.g., DMSO), confirmed by:

- 1H-NMR : Absence of SH proton signal (δ 13.7 ppm) in DMSO-d<sub>6</sub> .

- FT-IR : C=S stretch at 1,255 cm⁻¹ vs. S–H stretch at 3,356 cm⁻¹ .

Redox Reactions

The thiol group is susceptible to oxidation, forming disulfide linkages under mild oxidative conditions:

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | H₂O₂ | EtOH, RT, 24 h | Bis(5-(2-phenylpropyl)-1,3,4-oxadiazol-2-yl) disulfide | 65% |

科学的研究の応用

Organic Synthesis

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol serves as a reactive intermediate in organic synthesis. Its thiol group enables it to act as a nucleophile in substitution reactions, facilitating the introduction of the phenyl-oxadiazole-thiol moiety into target molecules. The mechanism involves the sulfur atom attacking electrophilic centers in other compounds, leading to the formation of new carbon-sulfur bonds. This property is crucial for developing novel materials and substances in synthetic chemistry .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. A study involving the synthesis of various 1,3,4-oxadiazole derivatives demonstrated enhanced activity against gram-positive bacteria compared to gram-negative strains. The synthesized compounds were tested against several bacterial species, including Bacillus cereus, Bacillus thuringiensis, and Bacillus ehimensis, showing promising results in disc diffusion assays .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. In vitro assays have indicated that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These studies often utilize the NCI-60 sulforhodamine B assay method to evaluate cytotoxicity. The structure-activity relationship indicates that modifications to the oxadiazole core can enhance anticancer activity .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of 3,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and anticancer activities. The results showed that specific substitutions on the oxadiazole ring significantly influenced both antimicrobial efficacy and cytotoxicity against cancer cell lines. The most active compounds were those with electron-withdrawing groups that enhanced their reactivity and interaction with biological targets .

Case Study 2: Mechanism-Based Approaches

Another research effort focused on understanding the mechanism by which oxadiazoles exert their anticancer effects. It was found that certain derivatives could induce apoptosis in cancer cells via specific signaling pathways. This study highlighted the importance of molecular docking studies to predict interactions between synthesized compounds and target proteins involved in cancer progression .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Acts as a reactive intermediate for forming new compounds | Facilitates carbon-sulfur bond formation |

| Antimicrobial Activity | Effective against gram-positive bacteria | Active against Bacillus species |

| Anticancer Properties | Cytotoxic effects on various cancer cell lines | Significant activity against HCT116, MCF7, HUH7 |

| Mechanistic Insights | Induces apoptosis through specific pathways | Molecular docking studies confirm interactions with targets |

作用機序

The mechanism of action of 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their structure and function. The compound’s effects are mediated through various pathways, including oxidative stress and signal transduction pathways.

類似化合物との比較

Similar Compounds

- 5-Phenyl-1,3,4-oxadiazole-2-thiol

- 5-(2-Methylpropyl)-1,3,4-oxadiazole-2-thiol

- 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 2-phenylpropyl group, which imparts specific steric and electronic properties

生物活性

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.29 g/mol. The presence of the thiol group enhances its reactivity and biological activity. The compound can participate in various chemical reactions influenced by steric and electronic factors associated with the phenylpropyl substituent.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have shown that this compound displays potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 4 to 32 μg/mL, making it more effective than standard antibiotics like chloramphenicol .

- Fungal Activity : The compound has also been evaluated for antifungal properties against Candida species, demonstrating comparable efficacy to fluconazole in certain assays .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro models. Compounds similar to this compound have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response . This inhibition suggests a mechanism for reducing inflammation and pain.

Anticancer Activity

Emerging studies indicate that oxadiazole derivatives may possess anticancer properties. For example:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazides with carbon disulfide under alkaline conditions. Variations in substituents on the hydrazide can significantly affect the yield and biological activity of the resulting oxadiazole derivatives .

A structure-activity relationship analysis reveals that modifications at specific positions on the oxadiazole ring can enhance its biological efficacy. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 1 | Alkyl substitution | Increased antimicrobial potency |

| Position 3 | Halogenation | Enhanced anticancer activity |

| Position 4 | Hydroxyl group | Improved anti-inflammatory effects |

Case Studies

Several studies have focused on the biological evaluation of related oxadiazole compounds:

- Antiviral Activity : A series of oxadiazoles were tested as inhibitors of dengue virus polymerase, showing submicromolar activity against different serotypes .

- Cytotoxicity Evaluation : A study reported on the cytotoxic effects of various oxadiazoles against a panel of cancer cell lines, highlighting their potential as anticancer agents .

特性

IUPAC Name |

5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)7-10-12-13-11(15)14-10/h2-6,8H,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRWGKXSCPJOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321231 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

568559-38-6 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。